molecular formula C8H4ClNO2S B6268727 5-chlorothieno[2,3-b]pyridine-3-carboxylic acid CAS No. 1211533-15-1

5-chlorothieno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B6268727
CAS No.: 1211533-15-1
M. Wt: 213.6
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Description

5-chlorothieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chlorothieno[2,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with thiophene derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-chlorothieno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chlorothieno[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chlorothieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chlorothieno[3,2-b]pyridine-2-carboxylic acid
  • 5-chlorothieno[3,2-b]pyridine

Uniqueness

5-chlorothieno[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its heterocyclic ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1211533-15-1

Molecular Formula

C8H4ClNO2S

Molecular Weight

213.6

Purity

95

Origin of Product

United States

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